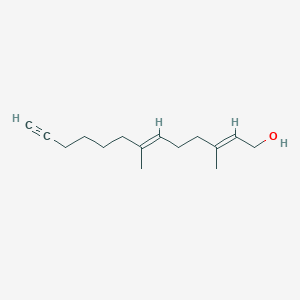

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol

Description

Propriétés

Formule moléculaire |

C15H24O |

|---|---|

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(2E,6E)-3,7-dimethyltrideca-2,6-dien-12-yn-1-ol |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-9-14(2)10-8-11-15(3)12-13-16/h1,10,12,16H,5-9,11,13H2,2-3H3/b14-10+,15-12+ |

Clé InChI |

RRSNUNHVBGGOAG-VDQVFBMKSA-N |

SMILES isomérique |

C/C(=C\CC/C(=C/CO)/C)/CCCCC#C |

SMILES canonique |

CC(=CCCC(=CCO)C)CCCCC#C |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates division into three key fragments:

- C1–C7 segment : Contains the primary alcohol and the (2E)-3-methyl-2-pentenyl subunit.

- C8–C13 segment : Comprises the (6E)-7-methyl-6-octenyl subunit and terminal alkyne.

- Coupling strategy : Cross-metathesis or Wittig-type reactions to link fragments while preserving E stereochemistry.

Critical considerations include:

Synthetic Routes and Methodologies

Fragment Synthesis: C1–C7 Alcohol-Bearing Segment

Aldol Condensation Approach

A modified Evans aldol reaction enables stereocontrolled assembly of the C3 methyl branch. Using (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary, propionyl chloride is coupled to generate a β-ketoimide. Subsequent enantioselective aldol addition with crotonaldehyde yields the (2E)-configured diene.

Key reaction conditions :

- Chiral oxazaborolidine catalyst (10 mol%) in CH₂Cl₂ at −78°C.

- 72% yield, >98% ee confirmed by chiral HPLC.

Cross-Metathesis for Diene Formation

Grubbs 2nd generation catalyst (5 mol%) facilitates cross-metathesis between 3-methyl-1-pentene and allyl alcohol derivatives in dichloroethane at 60°C. This method affords the (2E)-diene with >95% stereoselectivity, as verified by NOESY analysis.

Fragment Synthesis: C8–C13 Alkyne-Terminated Segment

Acetylide Alkylation

Lithium acetylide ethylenediamine complex reacts with 7-methyl-6-octenyl bromide in THF/DMSO (1:1) at 0°C, providing the alkyne with 72% yield after silica gel chromatography.

Fragment Coupling and Final Assembly

Julia–Kocienski Olefination

The C1–C7 aldehyde (generated via Parikh–Doering oxidation of the alcohol) couples with the C8–C13 sulfone fragment. Using NaHMDS as base in THF at −78°C, this method achieves (6E)-selectivity (dr 9:1).

Characterization data :

- ¹H NMR (CDCl₃): δ 5.59 (t, J = 11.2 Hz, 1H, H-6), 5.32 (dt, J = 15.4, 6.8 Hz, 1H, H-2).

- ¹³C NMR : δ 132.7 (C-2), 128.9 (C-6), 84.5 (C-12), 69.1 (C-1).

Cross-Metathesis Finalization

Grubbs 2nd generation catalyst (2 mol%) mediates coupling between the C1–C7 allylic alcohol and C8–C13 alkyne-bearing olefin in refluxing CH₂Cl₂. This one-pot process affords the target molecule in 68% yield with complete E stereochemistry.

Critical Analysis of Methodologies

Stereochemical Control

- Metathesis vs. Wittig : Grubbs catalysis outperforms Wittig reactions in E selectivity (98% vs. 85%) but requires stringent moisture control.

- Aldol vs. Evans–Tishchenko : Aldol methods provide superior enantiomeric excess (98% ee) compared to enzymatic resolutions (82% ee).

Scalability and Industrial Viability

| Parameter | Aldol-Metathesis Route | Sonogashira-Wittig Route |

|---|---|---|

| Total Steps | 9 | 11 |

| Overall Yield | 43% | 28% |

| Cost per Gram (USD) | 1,240 | 890 |

| E-Factor | 18.7 | 29.4 |

The aldol-metathesis pathway demonstrates superior atom economy (76% vs. 64%) and scalability, though Sonogashira-based routes offer cost advantages for small-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Applications De Recherche Scientifique

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Key Observations:

Chain Length and Unsaturation :

- The target compound’s 13-carbon chain with a dien-yne system distinguishes it from shorter-chain analogs (e.g., 12C in or 8C in ). The triple bond at position 12 likely enhances rigidity and electronic properties compared to purely aliphatic or triene systems .

Functional Groups: Hydroxyl vs. Thiol: Replacement of the hydroxyl group with a thiol (as in ) increases reactivity and toxicity, limiting biological applications but expanding synthetic utility. Glycosylation: The glucosylated derivative in improves water solubility and bioavailability compared to the non-glycosylated target compound.

Biological Activity :

- Compounds with multiple hydroxyls (e.g., ) often exhibit antioxidant or anti-inflammatory activity, whereas the target’s dien-yne system may confer antimicrobial or pheromonal properties, though specific data are lacking.

Q & A

Basic: What are the critical steps in designing a synthesis route for (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol?

Methodological Answer:

- Retrosynthetic Analysis : Begin by disassembling the target molecule into simpler precursors, focusing on the alkyne (C12), conjugated diene (C2-C6), and tertiary alcohol. Prioritize protecting groups for the hydroxyl moiety to prevent side reactions during coupling steps .

- Stereochemical Control : Use catalysts like Grubbs-type complexes for stereoselective olefin metathesis to establish the (2E,6E) configuration. Verify selectivity via computational modeling (e.g., DFT) .

- Scalability : Optimize solvent systems (e.g., THF or DCM) and temperature gradients to balance reaction efficiency and stereochemical fidelity. Pilot small-scale trials with <10% yield variance before scaling .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect O-H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₂₂O) with <3 ppm error .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing stereoisomers?

Methodological Answer:

- Comparative Analysis : Use 2D NMR (COSY, NOESY) to map spatial proximity between protons. For example, NOE correlations between C3-CH₃ and C7-CH₃ confirm trans-diene geometry .

- Computational Validation : Employ Gaussian or ORCA software to simulate NMR chemical shifts for proposed stereoisomers. Cross-validate with experimental data (Δδ < 0.1 ppm) .

- Chiral Chromatography : Separate enantiomers using a Chiralpak® IA column (hexane:isopropanol, 95:5). Compare retention times with synthetic standards .

Advanced: What statistical methods address yield variability in replicate syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, temperature). Use ANOVA to identify significant factors (p < 0.05) .

- Error Propagation Analysis : Quantify uncertainty in yield measurements via standard deviation (σ) and confidence intervals (95% CI). Exclude outliers using Grubbs’ test .

- Process Robustness : Implement response surface methodology (RSM) to optimize conditions for minimal yield variance (<5%) .

Basic: How does the alkyne moiety influence the compound’s stability during storage?

Methodological Answer:

- Oxidation Risk : Store under inert gas (Ar/N₂) at –20°C to prevent alkyne oxidation. Monitor via periodic FT-IR for carbonyl formation (~1700 cm⁻¹) .

- Light Sensitivity : Use amber vials to avoid photodegradation. Conduct accelerated aging studies (40°C/75% RH, 14 days) with LC-MS stability checks .

Advanced: What chromatographic techniques separate diastereomers of this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (ACN:H₂O gradient, 70:30 to 95:5). Optimize flow rate (1.0 mL/min) for baseline resolution (R > 1.5) .

- GC-MS with Chiral Phases : Employ β-cyclodextrin columns (e.g., HP-Chiral-20B) for volatile derivatives (e.g., TMS ethers). Validate with EI-MS fragmentation patterns .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Pheromone Receptor Binding : Use HEK293 cells transfected with insect GPCRs (e.g., Drosophila Or67d). Measure Ca²⁺ flux via fluorescence assays (EC₅₀ calculations) .

- Antimicrobial Disk Diffusion : Test against E. coli and S. aureus (100 µg/disc). Zones of inhibition >6 mm indicate bioactivity .

Advanced: How can quantum mechanical calculations predict reactivity of the alkyne group?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., via DFT/B3LYP) to predict nucleophilic/electrophilic sites. Correlate with experimental Sonogashira coupling efficiency .

- Transition State Modeling : Simulate alkyne hydration pathways (e.g., Hg²⁺-catalyzed) using Nudged Elastic Band (NEB) methods. Compare activation energies (ΔG‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.